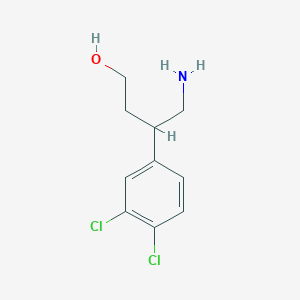
4-氨基-3-(3,4-二氯苯基)丁醇
概述
描述
“4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H13Cl2NO. It has a molecular weight of 234.12 . This compound is also known by other names such as “(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol”, “(S)-2-(3,4-Dichlorophenyl)-4-hydroxybutylamine”, and "N-[(S)-2-(3,4-Dichlorophenyl)-4-hydroxybutyl]amine" .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Physical And Chemical Properties Analysis
This compound has a boiling point of 359.4ºC at 760 mmHg and a density of 1.292 . The InChI Key is LGIGCDLFWQIHLQ-MRVPVSSYSA-N .
科学研究应用
Anticancer Research
Field:
Oncology and cancer research.
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
has been investigated as a potential anticancer agent. Researchers have explored its effects on cancer cell growth, apoptosis, and metastasis inhibition. Notably, it has shown promise in inhibiting the growth of non-small cell lung cancer (NSCLC) cells .
Experimental Procedures:
Results:
Neuropharmacology
Field:
Neuroscience and drug discovery.
Summary:
Researchers have explored the compound’s effects on neuronal function. It may influence neurotransmitter release, synaptic plasticity, or neuroprotection.
Experimental Procedures:
Results:
These are just three of the six applications. If you’d like to explore more, feel free to ask
安全和危害
属性
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430804 | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
CAS RN |
152298-51-6, 135936-35-5 | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

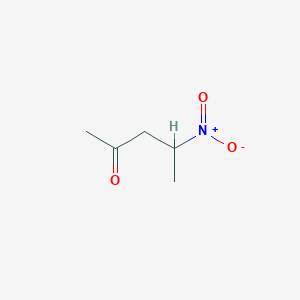
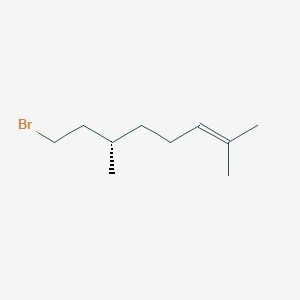
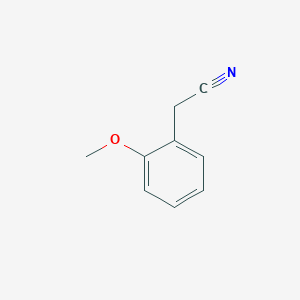
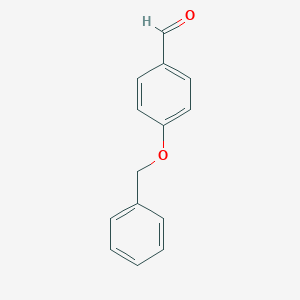
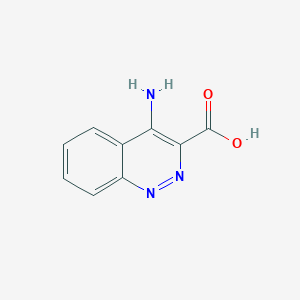
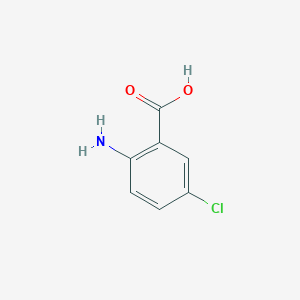
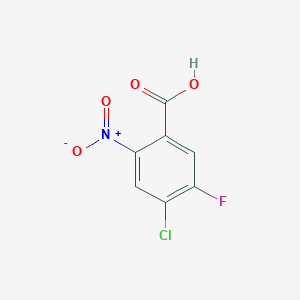
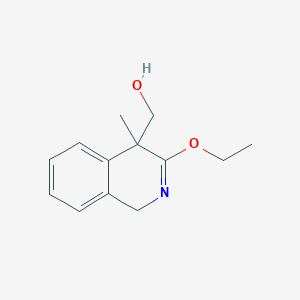
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
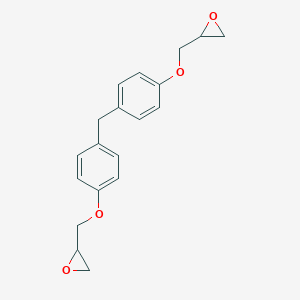
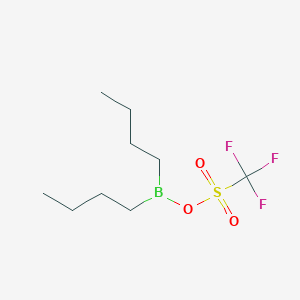
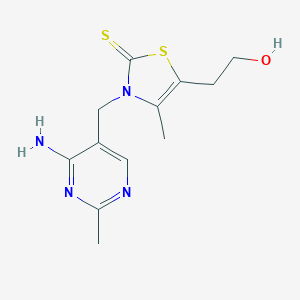
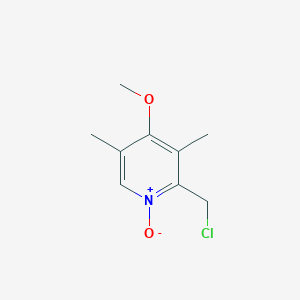
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)